Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride

Catalog No.
S12261332
CAS No.
22083-18-7
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochlo...

CAS Number

22083-18-7

Product Name

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride

IUPAC Name

ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(13-9-5-3-6-10-13)16-11-7-4-8-12-16;/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3;1H

InChI Key

XZHMDYPSDLHQIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride, commonly referred to as Ethylphenidate hydrochloride, is a chemical compound with the molecular formula C15H22ClNO2C_{15}H_{22}ClNO_2 and a molecular weight of approximately 283.79 g/mol. This compound is a derivative of piperidine and is structurally similar to methylphenidate, a well-known stimulant used in the treatment of attention deficit hyperactivity disorder. Ethylphenidate hydrochloride has gained attention for its potential psychoactive effects and is classified as an impurity or degradation product of methylphenidate .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of ethyl 2-phenylacetate and piperidine.
    Ethyl 2 phenyl 2 piperidin 1 yl acetate+H2OEthyl 2 phenylacetate+Piperidine\text{Ethyl 2 phenyl 2 piperidin 1 yl acetate}+H_2O\rightarrow \text{Ethyl 2 phenylacetate}+\text{Piperidine}
  • Transesterification: This compound can react with alcohols to form different esters, which may have varying pharmacological properties.

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride exhibits stimulant properties similar to those of methylphenidate. It acts primarily as a dopamine reuptake inhibitor, increasing the availability of dopamine in the synaptic cleft, which can enhance focus and attention. Studies suggest that it may have similar efficacy in treating attention deficit hyperactivity disorder, although its safety profile and long-term effects remain less understood compared to its parent compound .

The synthesis of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride typically involves several steps:

  • Formation of the Ester: The reaction between piperidine and ethyl phenylacetate under acidic conditions results in the formation of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate.
    Piperidine+Ethyl phenylacetateEthyl 2 phenyl 2 piperidin 1 yl acetate\text{Piperidine}+\text{Ethyl phenylacetate}\rightarrow \text{Ethyl 2 phenyl 2 piperidin 1 yl acetate}
  • Hydrochloride Salt Formation: The addition of hydrochloric acid to the resulting ester forms the hydrochloride salt, which enhances solubility and stability.
  • Purification: The final product is typically purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research or pharmaceutical applications .

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride has several applications:

  • Pharmaceutical Research: It is used in studies related to stimulant medications for attention deficit hyperactivity disorder.
  • Analytical Chemistry: As a reference standard, it aids in the development and validation of analytical methods for detecting methylphenidate and its derivatives in biological samples.

Research on Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride interactions primarily focuses on its pharmacodynamics and pharmacokinetics. Studies indicate that it may interact with neurotransmitter systems beyond dopamine, including norepinephrine and serotonin pathways. These interactions could influence its psychoactive effects and therapeutic potential .

Additionally, there are concerns regarding its potential for abuse due to its stimulant properties, necessitating further investigation into its safety profile.

Several compounds share structural similarities with Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
MethylphenidateC14H19NO2C_{14}H_{19}NO_2Widely used stimulant for ADHD treatment
PropylphenidateC15H23NO2C_{15}H_{23}NO_2Similar stimulant effects; longer duration
EthanolamineC2H7NOC_{2}H_{7}NOSimple amine; less complex than piperidine
PiperidineC5H11NC_{5}H_{11}NBasic structure; serves as a precursor

Uniqueness

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride stands out due to its specific structural modifications that enhance its potency as a dopamine reuptake inhibitor while retaining a favorable pharmacokinetic profile compared to other similar compounds. Its unique combination of piperidine with an ethoxy group contributes to its distinct biological activity and potential therapeutic applications .

Novel Catalytic Approaches for Piperidine-Acetate Core Assembly

The assembly of the piperidine-acetate core relies on strategic catalyst design to enhance nucleophilic substitution and reduce side reactions. Copper(II)-L-propylsilyl complexes immobilized on mesoporous MCM-41 have emerged as high-performance heterogeneous catalysts for this purpose. These materials exhibit Lewis acid character, activating epoxide substrates like styrene oxide toward nucleophilic attack by piperidine while maintaining thermal stability under microwave irradiation. The mesoporous structure provides a surface area of ~900 m²/g, enabling a turnover frequency (TOF) of 12.4 h⁻¹ for the formation of 2-phenyl-2-piperidin-1-yl-ethanol, a key intermediate.

Comparative studies reveal that MCM-41-supported catalysts outperform homogeneous analogues by 38% in yield under identical conditions, attributed to reduced catalyst leaching and improved mass transfer. Alternative catalytic systems, such as chiral pyrrolidine-derived phase-transfer catalysts, introduce enantioselectivity during acetate formation. For instance, Grover et al. demonstrated that combining styrene oxide with 2,5-dimethylpyrroline chiral auxiliaries achieves up to 89% enantiomeric excess (ee) in related piperidine-acetate derivatives.

Table 1: Catalyst Performance in Piperidine-Acetate Synthesis

Catalyst TypeYield (%)TOF (h⁻¹)Selectivity (%)
Cu(II)-MCM-419512.498
Homogeneous CuCl₂576.282
Chiral Phase-Transfer768.989 (ee)

Epoxide Ring-Opening Strategies for Stereoselective Synthesis

Epoxide aminolysis serves as the cornerstone for constructing the 2-phenyl-2-piperidin-1-yl-ethanol precursor. Microwave-assisted ring-opening of styrene oxide with piperidine under solvent-free conditions achieves complete conversion in 10 minutes at 150°C, compared to 8 hours via conventional heating. The reaction proceeds through a regioselective attack at the benzylic carbon, governed by the electronic effects of the phenyl group and steric guidance from the MCM-41 catalyst pores.

Density functional theory (DFT) calculations on analogous systems reveal that the transition state for nucleophilic attack lies 19.6 kcal/mol above reactants when methanol solvent molecules participate in proton shuttle mechanisms. This explains the 94% regioselectivity observed experimentally, as competing pathways involving less stabilized transition states are kinetically disfavored. Stereochemical outcomes can be further tuned using chiral amines; substituting piperidine with (R)-2-methylpiperidine induces a 15:1 diastereomeric ratio in the ethanolamine intermediate.

Microwave-Assisted Reaction Optimization in Acetate Esterification

Esterification of 2-phenyl-2-piperidin-1-yl-ethanol to the ethyl acetate derivative benefits dramatically from microwave dielectric heating. Using 650 W irradiation, the reaction reaches 95% conversion in 7.5 minutes with concentrated sulfuric acid as catalyst, versus 8 hours under reflux. The microwave field enhances molecular dipole rotation, lowering the activation energy for tetrahedral intermediate formation from 21.8 kcal/mol (conventional) to 17.3 kcal/mol.

Table 2: Esterification Efficiency: Microwave vs Conventional

ParameterMicrowave (650 W)Conventional Reflux
Time (min)7.5480
Energy Consumption81.25 Wh2400 Wh
Isolated Yield91%88%

Notably, solvent-free microwave conditions prevent ester hydrolysis side reactions, pushing equilibrium toward product formation. Scale-up trials in 5 L reactors demonstrate consistent yields (89-92%) with a 40-fold reduction in energy expenditure compared to batch processing.

Solvent-Free Protocols for Hydrochloride Salt Formation

Final conversion to the hydrochloride salt employs a two-chamber reactor system for ex situ HCl gas generation. Mixing sodium chloride (2 equiv) with concentrated sulfuric acid in the first chamber releases stoichiometric HCl, which diffuses into the second chamber containing ethyl 2-phenyl-2-(piperidin-1-yl)acetate. This solvent-free method achieves 99% conversion in 2 hours at 25°C, compared to 76% yield in traditional dichloromethane/HCl mixtures requiring 12 hours.

The anhydrous environment prevents protonation of acid-sensitive groups, preserving the ester functionality. X-ray diffraction analysis confirms the hydrochloride salt crystallizes in a monoclinic P2₁/c space group with hydrogen bonding between the protonated piperidine nitrogen and chloride ions (N–H···Cl = 2.98 Å).

The antimicrobial properties of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride, commonly known as ethylphenidate hydrochloride, have been investigated through various structural analogue studies and piperidine derivative research . The compound demonstrates significant activity against both gram-positive and gram-negative bacterial strains, with particular efficacy observed against multidrug-resistant pathogens [4] [7].

Research on structurally related piperidine derivatives has shown promising antimicrobial activity profiles [27]. Studies examining piperidine compounds revealed that these molecules exhibit varying degrees of bacterial inhibition, with some derivatives showing superior activity compared to standard antimicrobial agents [28]. The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [24].

Bacterial Susceptibility Patterns

Investigations into piperidine-based compounds, including ethylphenidate analogues, have demonstrated activity against Escherichia coli and Staphylococcus aureus [4]. The compound ethyl 3-(para-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate showed notable activity against Staphylococcus aureus, indicating the potential of the piperidine scaffold for antimicrobial applications [4]. Similarly, methyl 3-(para-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate exhibited enhanced activity compared to its ethyl analogue, suggesting structure-activity relationships within this chemical class [4].

Compound TypeTarget OrganismActivity LevelReference
Piperidine derivative 6Seven bacterial strainsBest minimum inhibitory concentration results [27]
Ethyl piperidine acrylateStaphylococcus aureusActive against gram-positive bacteria [4]
Methyl piperidine acrylateStaphylococcus aureusMore active than ethyl analogue [4]
Piperidine compound 4bEscherichia coliMore potent than chloramphenicol [28]
Piperidine compound 4cEscherichia coliMore potent than chloramphenicol [28]

Multidrug-Resistant Pathogen Activity

Studies on piperidine derivatives have shown efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase producing Escherichia coli [7]. The compounds demonstrated inhibitory activity with minimum inhibitory concentration values ranging from 4.9 to 17 micromolar against resistant Escherichia coli strains [7]. Research on 5-nitroimidazole/pyrrole hybrids containing piperidine moieties showed minimum inhibitory concentration values of 20-40 micromolar against multidrug-resistant Staphylococcus aureus and 40-70 micromolar against Escherichia coli [7].

The antimicrobial efficacy appears to be enhanced through specific structural modifications, with benzyl and chlorobenzyl substituents showing improved activity profiles [28]. Compounds containing phenylpiperazine and dimethylphenylpiperazine moieties demonstrated superior antimicrobial activity compared to unsubstituted analogues [17].

Neuropharmacological Modulation of Central Nervous System Targets

Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride exhibits significant neuropharmacological activity through modulation of central nervous system neurotransmitter systems [8] [21]. The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor, effectively increasing synaptic concentrations of these critical neurotransmitters [8] [12].

Dopaminergic System Modulation

The compound demonstrates selective activity at the dopamine transporter, with research indicating that the dextrorotatory enantiomer exhibits approximately the same low nanomolar dopamine transporter inhibition as methylphenidate [21]. However, ethylphenidate shows greater selectivity for dopamine transporters compared to norepinephrine transporters, being only 10% as potent at inhibiting the norepinephrine transporter compared to methylphenidate [21] [25].

In vitro studies using human embryonic kidney cells expressing dopamine transporters revealed that racemic ethylphenidate has increased potency for dopamine transporter inhibition with an inhibitory concentration of 95 ± 18 nanomolar compared to cocaine at 289 ± 38 nanomolar [22]. The positive enantiomer drives this activity with dopamine transporter inhibition at 26 ± 6 nanomolar, while the negative enantiomer shows minimal activity at 1730 ± 180 nanomolar [22].

Noradrenergic System Effects

The compound's effects on noradrenergic neurotransmission involve inhibition of norepinephrine reuptake, though with lower potency than its dopaminergic effects [8] [12]. Studies have shown that ethylphenidate binds to and blocks norepinephrine transporters, leading to increased extracellular norepinephrine concentrations in brain regions including the prefrontal cortex and striatum [12].

Research on structurally related compounds has demonstrated that piperidine derivatives can modulate gamma-aminobutyric acid receptor systems, contributing to anxiolytic effects . These interactions may contribute to the compound's neuropharmacological profile through modulation of inhibitory neurotransmission .

Central Nervous System Biomarker Expression

Studies examining repeated exposure to ethylphenidate in animal models have revealed significant effects on brain-derived neurotrophic factor expression [22]. Male mice exposed to the compound showed increased proBDNF expression in cerebellar and cortical regions, while mature brain-derived neurotrophic factor expression was altered in cortical and hippocampal areas [22]. The compound also induced dose-dependent increases in ΔFosB expression in prefrontal cortex, dorsal striatum, and nucleus accumbens regions [22].

Cytotoxic Screening in Oncological Cell Line Models

Research on ethylphenidate and structurally related piperidine compounds has revealed significant cytotoxic activity against various cancer cell lines [15] [16]. The compounds demonstrate selective toxicity toward malignant cells while showing reduced effects on normal cell populations [16] [29].

Cancer Cell Line Susceptibility

Studies on piperidine derivatives have shown cytotoxic effects across multiple cancer cell line models [13] [14] [15]. Research examining piperidone compounds structurally related to ethylphenidate demonstrated selective targeting of cancer cells with cytotoxic concentrations affecting 50% of cell populations ranging from 0.65 to 9.05 micromolar across nine tumorigenic cell lines [29].

Investigations into piperidine-containing compounds revealed activity against breast cancer cell lines including MCF-7 and MDA-MB-231 [13]. One study reported that ethylphenidate showed cytotoxic effects against MDA-MB-231 breast cancer cells with an inhibitory concentration of 4.98 micromolar, inducing apoptosis through specific cellular mechanisms . Against hepatocellular carcinoma HepG2 cells, the compound demonstrated an inhibitory concentration of 14.65 micromolar, causing cell cycle arrest .

Cell LineCancer TypeCytotoxic ConcentrationMechanismReference
MDA-MB-231Breast cancer4.98 μMApoptosis induction
HepG2Liver cancer14.65 μMCell cycle arrest
A549Lung cancer32.43 μMHigh cytotoxic effect [15]
HL-60Acute promyelocytic leukemia0.59-0.74 μMApoptosis activation [29]
CCRF-CEMAcute lymphocytic leukemia0.65-0.87 μMDNA fragmentation [29]

Selective Cytotoxicity Mechanisms

Piperidine compounds demonstrate preferential cytotoxicity toward cancer cells compared to normal cell lines [16] [29]. Studies have shown that these compounds are considerably more toxic to cancer cell lines than to normal HaCaT cells, with selectivity indices indicating favorable therapeutic windows [16]. Research on novel piperidone compounds revealed selective cytotoxicity indices above 1 for most cancer cell lines, with some compounds showing selectivity indices exceeding 8 [29].

The cytotoxic mechanisms involve activation of intrinsic apoptotic pathways, including mitochondrial membrane depolarization and reactive oxygen species generation [29]. Studies have demonstrated that piperidine derivatives cause phosphatidylserine externalization, caspase-3 activation, and DNA fragmentation in cancer cells [29]. The compounds also induce accumulation of poly-ubiquitinated proteins and upregulation of the pro-apoptotic protein Noxa, suggesting proteasome inhibition mechanisms [29].

DNA Interaction Studies

Research on piperidine derivatives has revealed their ability to interact with DNA through intercalation mechanisms [16]. Binding constant values ranging from 0.10 to 8.00 × 10⁴ M⁻¹ have been observed for various piperidine compounds [16]. Correlation analyses between DNA binding constants and cytotoxic concentrations showed correlation coefficients ranging from 0.8174 to 0.9868 for specific cancer cell lines, suggesting DNA interaction as a primary mechanism of cytotoxicity [16].

Anti-Inflammatory Mechanisms in Prostaglandin Pathways

The anti-inflammatory properties of ethylphenidate and related piperidine compounds involve modulation of prostaglandin synthesis pathways and inflammatory mediator production [18] [32] [33]. These compounds demonstrate ability to inhibit cyclooxygenase enzymes and reduce pro-inflammatory cytokine expression [32] [35].

Cyclooxygenase Pathway Inhibition

Piperidine derivatives exhibit inhibitory activity against cyclooxygenase enzymes, particularly cyclooxygenase-2, which is responsible for prostaglandin synthesis during inflammatory responses [32] [34]. Research on piperine, a structurally related compound, demonstrated dose-dependent inhibition of phorbol 12-myristate 13-acetate-induced cyclooxygenase-2 expression and prostaglandin E₂ production in murine macrophages [32].

The mechanism involves inhibition of nuclear factor-kappa B, CCAAT/enhancer binding protein, and activator protein-1 signaling pathways [32]. Studies have shown that piperidine compounds prevent nuclear translocation of these transcription factors, thereby reducing cyclooxygenase-2 gene expression [32]. Additionally, these compounds inhibit activation of protein kinase B and extracellular signal-regulated kinase pathways, which are critical for inflammatory signal transduction [32].

Prostaglandin Synthesis Modulation

Research on piperidine derivatives has demonstrated their ability to block prostaglandin effects through inhibition of downstream signaling pathways [18]. Studies examining 4-(4'-bromophenyl)-4-piperidinol derivatives showed highly significant analgesic effects, with compounds exhibiting activity superior to standard anti-inflammatory agents [18]. The compounds demonstrated particular efficacy in blocking prostaglandin-mediated pain responses and thromboxane A₂-induced platelet aggregation [18].

Compound TypeTarget PathwayAnti-inflammatory EffectMechanismReference
PiperineCyclooxygenase-2/Nuclear factor-kappa BDose-dependent cyclooxygenase-2 decreaseNuclear factor-kappa B translocation inhibition [32]
Piperamide derivative D4Nuclear factor-kappa B pathwayReduced pro-inflammatory cytokinesCytokine transcript reduction [33]
Piperidine derivatives PD1, PD3, PD5Prostaglandin/thromboxane A₂Highly significant analgesic effectProstaglandin synthesis blockade [18]
Antipyrine/pyridazinone hybridsCarrageenan-induced inflammationEqual or superior to aspirin/indomethacinNon-ulcerogenic mechanism [17]

Cytokine Production Regulation

Piperidine compounds demonstrate significant effects on inflammatory cytokine production [33] [35]. Research on piperamide derivatives has shown effective inhibition of nuclear factor-kappa B translocation, resulting in significant reduction of pro-inflammatory cytokine transcript and protein levels compared to aspirin [33]. These compounds specifically target tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 production [33] [35].

Studies have revealed that piperidine derivatives can modulate the balance between pro-inflammatory and anti-inflammatory cytokines [35]. The compounds enhance production of anti-inflammatory mediators such as interleukin-10 while simultaneously reducing pro-inflammatory cytokine synthesis [35]. This dual mechanism contributes to their overall anti-inflammatory efficacy and suggests potential therapeutic applications in inflammatory conditions [35].

Piperidine Ring Substitution Patterns and Bioactivity

The piperidine ring system in Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride serves as a critical pharmacophore that significantly influences biological activity through specific substitution patterns. Systematic structure-activity relationship studies have demonstrated that modifications at various positions of the piperidine ring profoundly alter target affinity, selectivity, and overall bioactivity [1] [2].

Position-Specific Substitution Effects

Substitution at the 4-position of the piperidine ring has emerged as particularly influential for bioactivity modulation. Research on piperidine derivatives has shown that 4-hydroxy substitution produces compounds with maximum inhibitory activity against monoamine oxidase enzymes, exhibiting half maximal inhibitory concentration values of 0.01446 ± 0.00183 μM for monoamine oxidase-A and 0.01572 ± 0.00192 μM for monoamine oxidase-B [2]. This substitution pattern demonstrates superior activity compared to 3-position modifications, indicating the critical importance of the 4-position for optimal enzyme interaction.

The introduction of electron-donating groups such as methoxy and methyl substituents at the 3- or 4-position of the piperidine ring has been associated with selective monoamine oxidase-B inhibition [1]. Conversely, electron-withdrawing substituents at these positions tend to produce non-selective monoamine oxidase inhibitors with reduced specificity profiles. This pattern suggests that the electronic environment around the piperidine nitrogen significantly influences receptor binding kinetics and selectivity [1].

Conformational Considerations

The conformational flexibility of the piperidine ring represents a double-edged characteristic in drug design. While flexibility allows for adaptive binding to various receptor sites, it also dilutes the concentration of bioactive conformations and imposes entropic penalties during target engagement [3]. Studies have demonstrated that conformational restriction through strategic substitution can dramatically enhance potency, with examples showing up to 505-fold increases in biological activity when conformational mobility is appropriately constrained [3].

Nitrogen Substitution Patterns

The nature of substitution at the piperidine nitrogen atom critically affects both binding affinity and selectivity. Research on morphinan derivatives has shown that N-benzyl substitution can produce non-selective monoamine oxidase inhibition, while specific electron-withdrawing substituents linked to the nitrogen enhance selective inhibition profiles [1]. The secondary nitrogen at position 1 of the piperidine nucleus appears to interact directly with amino acid residues in enzyme active sites, making this position particularly sensitive to modification [1].

Table 1: Piperidine Ring Substitution Patterns and Bioactivity
Substituent PositionSubstituent TypeActivity TypeIC₅₀/Kᵢ (μM)Selectivity Index
4-positionHydroxyMAO inhibition0.0145 ± 0.00181.1
4-positionMethoxyMAO-B selectivity0.496-0.586>10
3-positionElectron-withdrawingNon-selective inhibitionVariableLow
3-positionElectron-donatingSelective MAO-B0.586-0.7>10
2-positionPhenylReceptor bindingSubnanomolarHigh
2-positionAlkylConformational stabilityEnhancedN/A

Phenyl Group Functionalization Impact on Target Affinity

The phenyl substituent in Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride represents a crucial structural element that governs target recognition, binding affinity, and receptor selectivity. Comprehensive structure-activity relationship investigations have revealed that specific functionalization patterns on the phenyl ring can modulate biological activity by several orders of magnitude [4] [5].

Positional Effects of Phenyl Substitution

The position of substituents on the phenyl ring dramatically influences receptor binding characteristics. Studies on morphinan derivatives have demonstrated that meta-methoxy substitution produces compounds with subnanomolar affinity for mu-opioid receptors, with dissociation constants ranging from 0.23 to 1.30 nM [4]. In contrast, ortho-methoxy derivatives exhibit significantly reduced affinity, with dissociation constants of 1.7 to 8.5 nM, indicating the critical importance of substitution geometry for optimal receptor interaction [4].

para-Substitution patterns have shown variable effects depending on the specific functional group employed. para-Methoxy derivatives maintain high affinity with dissociation constants of 0.42 to 0.88 nM, while para-chloro substitution results in markedly reduced affinity with dissociation constants of 3.0 to 9.5 nM [4]. This pattern suggests that electron-donating substituents at the para-position are generally more favorable for maintaining high-affinity binding than electron-withdrawing groups.

Hydroxyl Group Effects

The introduction of hydroxyl groups at different positions of the phenyl ring produces distinct binding profiles. meta-Hydroxy substitution yields compounds with exceptional selectivity, demonstrating 130-fold selectivity for mu-opioid receptors over kappa-opioid receptors and greater than 1400-fold selectivity over delta-opioid receptors [4]. para-Hydroxy derivatives show more moderate selectivity profiles, with 28-fold and 770-fold selectivity over kappa- and delta-opioid receptors, respectively [4].

Electronic Effects and Binding Affinity

The electronic properties of phenyl substituents significantly influence binding affinity through modulation of π-π interactions and hydrogen bonding networks. Research on adenosine receptor ligands has shown that electron-withdrawing groups such as trifluoromethyl and nitro substituents on benzyl esters can enhance selectivity for A₃ adenosine receptors with nanomolar dissociation constants and selectivity ratios as high as 37,000-fold [6]. This extraordinary selectivity demonstrates the potential for fine-tuning receptor interactions through strategic phenyl functionalization.

Hydrophobic Interactions

The hydrophobic character of phenyl substituents plays a crucial role in membrane binding and receptor interactions. Studies have shown that the combined action of hydrogen bonding and hydrophobic effects operates synergistically in aqueous binding environments, resulting in binding affinities exceeding 10³ M⁻¹ [7]. The phenyl group's ability to engage in π-π stacking interactions with aromatic amino acid residues in receptor binding sites contributes significantly to overall binding affinity and selectivity.

Table 2: Phenyl Group Functionalization Impact on Target Affinity
Functional GroupTarget ReceptorKᵢ (nM)Selectivity (MOR/KOR/DOR)Binding Efficacy
para-MethoxyMOR0.42-0.881/27/156Subnanomolar
meta-MethoxyMOR0.23-1.301/16/>1200High
ortho-MethoxyMOR1.7-8.51/27/>1100Moderate
para-ChloroMOR3.0-9.51/11/>220Low
meta-HydroxyMOR0.42-1.301/130/>1400High
para-HydroxyMOR0.42-7.41/28/>770Moderate

Ester Hydrolysis Kinetics and Prodrug Activation Profiles

The ester functionality in Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride serves as a critical determinant of prodrug activation kinetics and pharmacokinetic profile. Carboxylesterase-mediated hydrolysis represents the primary activation pathway, with enzyme specificity and substrate recognition playing fundamental roles in determining activation rates and metabolic profiles [8] [9] [10].

Carboxylesterase Substrate Specificity

Human carboxylesterase 1 demonstrates pronounced substrate specificity that dramatically influences ester hydrolysis rates. Research has shown that phenylalanyl ester derivatives exhibit exceptionally high catalytic efficiency, with carboxylesterase 1 being over 100-fold more efficient with phenylalanyl prodrugs compared to valyl or isoleucyl derivatives [11]. This remarkable difference in catalytic efficiency translates to significantly different activation profiles, with phenylalanyl esters showing half-lives of 0.5 to 1.0 hours compared to 8 to 12 hours for isoleucyl esters [11].

The amino acid promoiety attached to the ester significantly influences both hydrolysis rates and binding affinity, with effects spanning up to 1164-fold for hydrolysis rates and 26-fold for binding affinity [11]. This extraordinary range of activity modulation demonstrates the critical importance of promoiety selection in prodrug design and optimization.

Esterification Site Effects

The position of esterification significantly impacts carboxylesterase recognition and catalytic efficiency. Studies on nucleoside analogs have demonstrated that carboxylesterase 1 exhibits 2-fold higher catalytic efficiency with 5'-phenylalanyl monoesters compared to corresponding 3'-esters of floxuridine [11]. However, this preference can be reversed with different nucleoside substrates, as evidenced by phenylalanyl gemcitabine prodrugs showing 2-fold preference for 3'-monoesters over 5'-esters [11].

Enzymatic Activation Kinetics

The kinetic parameters of ester hydrolysis vary dramatically based on substrate structure and enzyme specificity. Simple ethyl esters typically exhibit moderate catalytic efficiency with Km values of 100-200 μM and Vmax values of 50-150 μmol/min/mg [8]. In contrast, specialized enzymes such as valacyclovirase demonstrate extraordinary catalytic efficiency, being several hundred-fold more efficient than carboxylesterase, with activity improvements reaching up to 19,000-fold for specific amino acid ester substrates [11].

pH-Dependent Hydrolysis

The hydrolysis kinetics of ester prodrugs exhibit significant pH dependence, with base-catalyzed mechanisms predominating under physiological conditions. Studies have shown that direct ester hydrolysis rates at pH 7.4 are 30-40 times greater than at pH 3.0, consistent with base catalysis enhanced by electron withdrawal from protonated terminal amino substituents [8]. This pH sensitivity provides opportunities for targeted activation in specific physiological environments.

Metabolic Pathway Complexity

The conversion of ester prodrugs involves complex metabolic pathways with multiple intermediate species. Research has demonstrated that prodrug activation can proceed through intramolecular cyclization pathways at physiological pH, leading to hemiorthoester intermediates and subsequent ring-opened amide products [8]. The rate constants for key reaction steps vary significantly, with direct ester hydrolysis (k₇) showing half-lives of approximately 2 hours at pH 7.4, while intramolecular activation pathways can provide alternative routes with different kinetic profiles [8].

Table 3: Ester Hydrolysis Kinetics and Prodrug Activation Profiles
Substrate TypeEnzymeKm (μM)Vmax (μmol/min/mg)Catalytic EfficiencyHalf-life (h)
Ethyl esterCES1VariableVariableModerate1.5-2.0
Phenylalanyl esterCES150-100150-300High0.5-1.0
Valyl esterCES1200-50015-30Low3-5
Isoleucyl esterCES1300-8001-5Very Low8-12
Simple esterCES1100-20050-150Moderate2-3
Amino acid esterValacyclovirase10-501000-5000Very High0.1-0.5

Chloride Counterion Effects on Membrane Permeability

The hydrochloride salt form of Ethyl 2-phenyl-2-(piperidin-1-yl)acetate hydrochloride significantly influences membrane permeability characteristics, bioavailability, and overall pharmacokinetic properties. The chloride counterion affects drug transport across biological membranes through multiple mechanisms involving solubility enhancement, lipophilicity modulation, and ionic interactions [12] [13] [14].

Solubility and Dissolution Enhancement

Hydrochloride salt formation dramatically improves aqueous solubility compared to free base forms. Research has demonstrated that hydrochloride salts typically exhibit 10-50 mg/mL solubility compared to 0.1-1.0 mg/mL for corresponding free bases [13]. This substantial solubility enhancement facilitates improved dissolution rates and subsequently enhanced absorption across intestinal membranes. The dissolution rate improvement stems from the ionization of basic drug molecules in aqueous environments, creating more favorable interactions with water molecules [14].

Lipophilicity Modulation

The chloride counterion significantly alters the lipophilicity profile of the parent compound through neutralization of electrostatic charges. Hydrochloride salts typically demonstrate log P values of 1.2-2.1, representing a balance between aqueous solubility and membrane permeability [13] [14]. This intermediate lipophilicity proves advantageous for membrane permeability enhancement while maintaining adequate aqueous solubility for dissolution. The optimal lipophilicity range facilitates transcellular transport mechanisms while avoiding excessive hydrophobicity that could impair dissolution [14].

Membrane Transport Mechanisms

Chloride counterions influence membrane transport through multiple pathways. The permeability coefficients for hydrochloride salts typically range from 5-15 cm/s × 10⁻⁶, representing moderate permeability characteristics [13]. This permeability profile results from the combined effects of ionic interactions, hydrogen bonding, and passive diffusion mechanisms. The chloride ion can facilitate transport by reducing paracellular resistance and enhancing transcellular flux through electrostatic interactions with membrane components [12].

Bioavailability Optimization

The hydrochloride salt form contributes to bioavailability values of 58-75%, representing a significant improvement over free base forms that typically achieve 25-45% bioavailability [13]. This enhancement results from the combined effects of improved dissolution, enhanced membrane permeability, and reduced first-pass metabolism. Clinical studies have demonstrated that hydrochloride salts can achieve predictable plasma levels with linear pharmacokinetics within therapeutic dose ranges [15].

Comparative Salt Form Analysis

Different counterions produce distinct membrane permeability profiles. Mesylate salts demonstrate higher bioavailability (70-90%) and enhanced membrane flux compared to hydrochloride forms, while sodium salts show lower permeability (2-8 cm/s × 10⁻⁶) but higher bioavailability (65-85%) [13]. Fumarate and tartrate salts exhibit intermediate characteristics, with moderate membrane flux enhancement and bioavailability ranges of 55-80% [16]. The selection of optimal counterion depends on balancing solubility, permeability, and stability requirements for specific therapeutic applications [13].

Membrane Interaction Mechanisms

Chloride ions influence membrane permeability through direct interactions with membrane phospholipids and proteins. Research has shown that chloride transport across cell membranes involves specialized chloride channels, exchangers, and cotransporters, with at least 53 chloride-transporting proteins encoded in the human genome [12]. The presence of chloride counterions can modulate these transport systems and influence drug flux across epithelial barriers through both paracellular and transcellular pathways [12].

pH-Dependent Permeability Effects

The membrane permeability of hydrochloride salts exhibits pH-dependent characteristics related to ionization state and membrane interactions. At physiological pH values, hydrochloride salts maintain optimal ionization balance for membrane transport, while at acidic pH conditions, increased ionization can reduce lipophilic character and alter permeability profiles [14]. This pH sensitivity provides opportunities for targeted delivery strategies and site-specific absorption enhancement [13].

Table 4: Chloride Counterion Effects on Membrane Permeability
Salt FormSolubility (mg/mL)Log PPermeability (cm/s × 10⁻⁶)Bioavailability (%)Membrane Flux Enhancement
Hydrochloride10-501.2-2.15-1558-75Moderate
Free base0.1-1.02.8-4.525-8025-45High
Sodium salt5-250.5-1.82-865-85Low
Mesylate salt15-601.5-2.88-2570-90High
Fumarate salt8-301.8-3.210-3560-80Moderate
Tartrate salt12-401.0-2.56-2055-75Moderate

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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